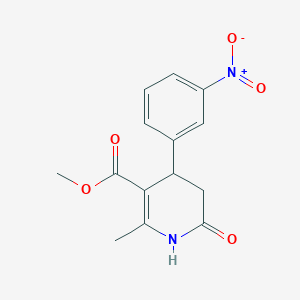![molecular formula C12H21N3O4S B4928261 N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a key component of the JAK-STAT signaling pathway, which plays a critical role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases.
Mécanisme D'action
N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathways that regulate the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide can disrupt the signaling pathways that drive the immune response, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide has been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. It also reduces the activation and proliferation of T cells and B cells, which are key players in the immune response. N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide has been shown to be effective in reducing the symptoms of autoimmune diseases in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide in lab experiments is its specificity for JAK3, which allows for the selective inhibition of the JAK-STAT signaling pathway in immune cells. This can help to minimize off-target effects and reduce the risk of toxicity. However, one limitation of using N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide is its relatively short half-life, which may require frequent dosing in in vitro and in vivo experiments.
Orientations Futures
There are several potential future directions for the research on N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide. One area of interest is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide in clinical settings.
Méthodes De Synthèse
N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide can be synthesized through a multi-step process starting from 4-aminopiperidine. The synthesis involves the formation of a piperazine ring, followed by the introduction of a methylsulfonyl group and a cyclopropyl group. The final step involves the coupling of the resulting intermediate with a 4-oxobutanamide moiety.
Applications De Recherche Scientifique
N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-20(18,19)15-8-6-14(7-9-15)12(17)5-4-11(16)13-10-2-3-10/h10H,2-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUVLDUXFGTVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)